molecular formula C17H16N4O2S B2522534 N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 899754-01-9

N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2522534
CAS No.: 899754-01-9
M. Wt: 340.4
InChI Key: MMALUXLGALSYCZ-UHFFFAOYSA-N
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Description

N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C17H16N4O2S and its molecular weight is 340.4. The purity is usually 95%.
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Scientific Research Applications

Scientific Research Applications

  • Antimicrobial and Antifungal Activity : A study synthesized novel thiazolidine-2,4-dione carboxamide and amino acid derivatives, demonstrating weak to moderate antibacterial activity against Gram-negative bacteria and antifungal activity. One compound showed specific antibacterial activity against Gram-positive bacteria, especially Staphylococcus aureus, highlighting the potential of related compounds in addressing infectious diseases Rakia Abd Alhameed et al., 2019.

  • Carbonic Anhydrase Inhibitors : Derivatives of benzolamide, including those with thiadiazole structures, have been investigated for their efficacy as topical antiglaucoma agents. These compounds demonstrated low nanomolar affinity for carbonic anhydrase isozymes and showed better efficacy and prolonged action compared to standard drugs, suggesting a promising area for the development of new treatments for glaucoma A. Casini et al., 2003.

  • Antibacterial Evaluation : Novel 1,3,4-thiadiazole derivatives bearing a semicarbazone moiety were evaluated for their antibacterial activities, showing excellent activity against Xanthomonas oryzae pv. oryzae (Xoo) and good inhibitory activity against Xanthomonas axonopodis pv. citri (Xac). This demonstrates the potential of such compounds in the development of new antibacterial agents Jin-Lin Wan et al., 2018.

  • Metal Complexes as Enzyme Inhibitors : Metal complexes of N-[5-(aminosulfonyl)-1,3,4-thiadiazol-2-yl]-4-benzoyl-1-(3-nitrophenyl)-5-phenyl-1H-pyrazole-3-carboxamide were synthesized and found to be powerful inhibitors against human carbonic anhydrase isoenzymes, highlighting the therapeutic potential of these compounds in treating diseases associated with enzyme dysfunction Nurgün Büyükkıdan et al., 2013.

Properties

IUPAC Name

1-[(2-methylphenyl)methyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2S/c1-11-6-3-4-7-13(11)10-21-9-5-8-14(16(21)23)15(22)18-17-20-19-12(2)24-17/h3-9H,10H2,1-2H3,(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMALUXLGALSYCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C=CC=C(C2=O)C(=O)NC3=NN=C(S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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